3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide
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Overview
Description
3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. This compound is characterized by the presence of a fluorophenyl group attached to an oxadiazole ring, which is further connected to a methylazetidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 2-fluorobenzohydrazide can react with a suitable carboxylic acid or its derivative under dehydrating conditions to form the 1,3,4-oxadiazole ring.
Azetidine Ring Formation: The azetidine ring can be introduced by reacting the oxadiazole intermediate with a suitable azetidine precursor. This step often involves the use of strong bases or catalysts to facilitate the ring closure.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the azetidine ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. The presence of the oxadiazole ring, which is known for its bioactive properties, makes this compound a candidate for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. The fluorophenyl group and oxadiazole ring are structural motifs commonly found in drugs, suggesting that this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its unique structure may impart desirable characteristics such as thermal stability or resistance to degradation, making it useful in the production of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the azetidine ring could influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
- 2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine
- Flubromazepam
Uniqueness
Compared to similar compounds, 3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide stands out due to its unique combination of structural features The presence of both the oxadiazole and azetidine rings in a single molecule is relatively rare, providing a distinct set of chemical and biological properties
Properties
IUPAC Name |
3-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2/c1-13(6-18(7-13)12(15)19)11-17-16-10(20-11)8-4-2-3-5-9(8)14/h2-5H,6-7H2,1H3,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLUSDDPOJGQHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)N)C2=NN=C(O2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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